2-{8-Fluoro-1,4-dioxaspiro[4.5]decan-8-yl}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{8-Fluoro-1,4-dioxaspiro[45]decan-8-yl}acetic acid is an organic compound characterized by a spirocyclic structure containing a fluorine atom and an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{8-Fluoro-1,4-dioxaspiro[4.5]decan-8-yl}acetic acid typically involves the reaction of 8-fluoro-1,4-dioxaspiro[4.5]decane with acetic acid derivatives under controlled conditions. The reaction may require specific catalysts and solvents to achieve the desired product with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-{8-Fluoro-1,4-dioxaspiro[4.5]decan-8-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product and include temperature control, solvent selection, and catalyst use .
Major Products Formed
Major products formed from these reactions include various derivatives of the original compound, such as alcohols, ketones, and substituted spirocyclic compounds .
Wissenschaftliche Forschungsanwendungen
2-{8-Fluoro-1,4-dioxaspiro[4.5]decan-8-yl}acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of 2-{8-Fluoro-1,4-dioxaspiro[4.5]decan-8-yl}acetic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and spirocyclic structure contribute to its unique reactivity and binding properties. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 8-Fluoro-1,4-dioxaspiro[4.5]decane-8-methanol
- 1,4-Dioxa-8-azaspiro[4.5]decane
- 1,4-Dioxaspiro[4.5]decan-8-ol
Uniqueness
2-{8-Fluoro-1,4-dioxaspiro[4.5]decan-8-yl}acetic acid is unique due to its specific spirocyclic structure and the presence of both a fluorine atom and an acetic acid moiety. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
Molekularformel |
C10H15FO4 |
---|---|
Molekulargewicht |
218.22 g/mol |
IUPAC-Name |
2-(8-fluoro-1,4-dioxaspiro[4.5]decan-8-yl)acetic acid |
InChI |
InChI=1S/C10H15FO4/c11-9(7-8(12)13)1-3-10(4-2-9)14-5-6-15-10/h1-7H2,(H,12,13) |
InChI-Schlüssel |
WZNAFWBWZHAHKJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCC1(CC(=O)O)F)OCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.